

Technical Guide: 2-(4-Chlorobenzenesulfonyl)ethan-1-ol

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Compound of Interest

Compound Name: 2-(4-chlorobenzenesulfonyl)ethan-1-ol

CAS No.: 35847-95-1

Cat. No.: B1625544

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CAS Number: 35847-95-1 Formula: $C_8H_9ClO_3S$ Molecular Weight: 220.67 g/mol Synonyms: 2-((4-Chlorophenyl)sulfonyl)ethanol; p-Chlorophenylsulfonylethanol; 2-Hydroxyethyl 4-chlorophenyl sulfone.

Part 1: Executive Summary & Chemical Profile

2-(4-Chlorobenzenesulfonyl)ethan-1-ol is a functionalized sulfone intermediate primarily utilized as a stable precursor ("masking group") for 4-chlorophenyl vinyl sulfone, a reactive Michael acceptor. In drug discovery and proteomics, this compound serves as a "safety catch" scaffold; it remains chemically inert under physiological storage conditions but can be activated to release the electrophilic vinyl sulfone moiety upon specific chemical triggering (dehydration or activation/elimination).

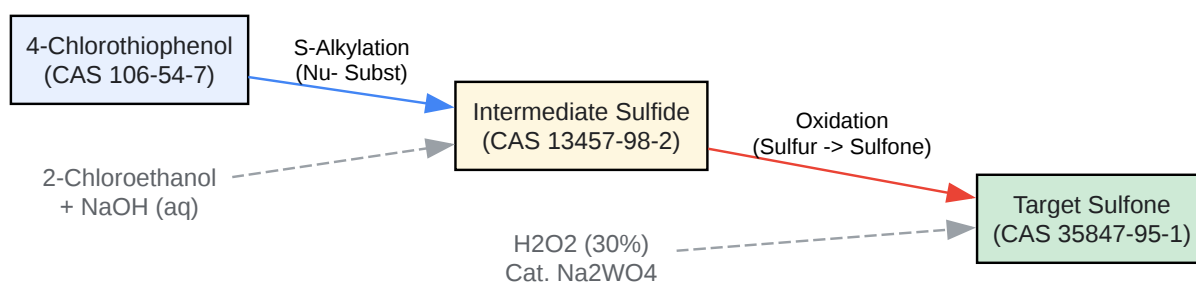
Chemical Identity & Properties[1][2][3][4]

Property	Specification
CAS Number	35847-95-1
IUPAC Name	2-(4-chlorobenzenesulfonyl)ethan-1-ol
SMILES	<chem>OCCS(=O)(=O)C1=CC=C(Cl)C=C1</chem>
Physical State	Crystalline Solid (typically off-white to white)
Solubility	Soluble in DMSO, DMF, MeOH, EtOAc; Poorly soluble in water.
Melting Point	Note: Analogous non-chlorinated sulfones melt ~55°C; chloro-substitution typically elevates MP to 80–100°C range.
Reactivity	Stable to oxidation/reduction; -hydroxyl group allows activation.

Part 2: Synthesis & Production Protocols

The synthesis of **2-(4-chlorobenzenesulfonyl)ethan-1-ol** is most reliably achieved via the oxidation of its sulfide precursor. This two-step workflow ensures high yield and purity, avoiding the handling of volatile vinyl sulfones until the final application stage.

Workflow Diagram: Synthesis Pathway



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Figure 1: Two-step synthesis via S-alkylation followed by catalytic oxidation.

Detailed Protocol

Step 1: S-Alkylation (Sulfide Formation)

Objective: Synthesize 2-((4-chlorophenyl)thio)ethanol (CAS 13457-98-2).

- Reagents: 4-Chlorothiophenol (1.0 eq), 2-Chloroethanol (1.2 eq), Sodium Hydroxide (1.1 eq), Ethanol/Water (1:1 v/v).
- Procedure:
 - Dissolve 4-chlorothiophenol in the EtOH/Water mixture under inert atmosphere (N₂).
 - Add NaOH slowly to deprotonate the thiol (formation of thiolate anion).
 - Add 2-chloroethanol dropwise while maintaining temperature at 60°C.
 - Reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc).
 - Workup: Cool, extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.
 - Result: Yellowish oil (Sulfide intermediate).

Step 2: Oxidation to Sulfone

Objective: Convert sulfide to **2-(4-chlorobenzenesulfonyl)ethan-1-ol** (CAS 35847-95-1).

- Reagents: Sulfide intermediate (from Step 1), Hydrogen Peroxide (30% aq, 2.5 eq), Sodium Tungstate dihydrate (2 mol% catalyst), Acetic Acid (solvent) or Methanol.
- Procedure:
 - Dissolve the sulfide in Acetic Acid (or MeOH).
 - Add Sodium Tungstate catalyst.
 - Add H₂O₂ dropwise at 0°C (Exothermic reaction—control temp <20°C).
 - Allow to warm to Room Temperature (RT) and stir overnight.

- Quench: Add saturated NaHSO₃ solution to destroy excess peroxide.
- Isolation: Pour into ice water. The sulfone typically precipitates as a white solid.[1] Filter, wash with water, and dry.[2]
- Purification: Recrystallization from Ethanol/Hexane if necessary.

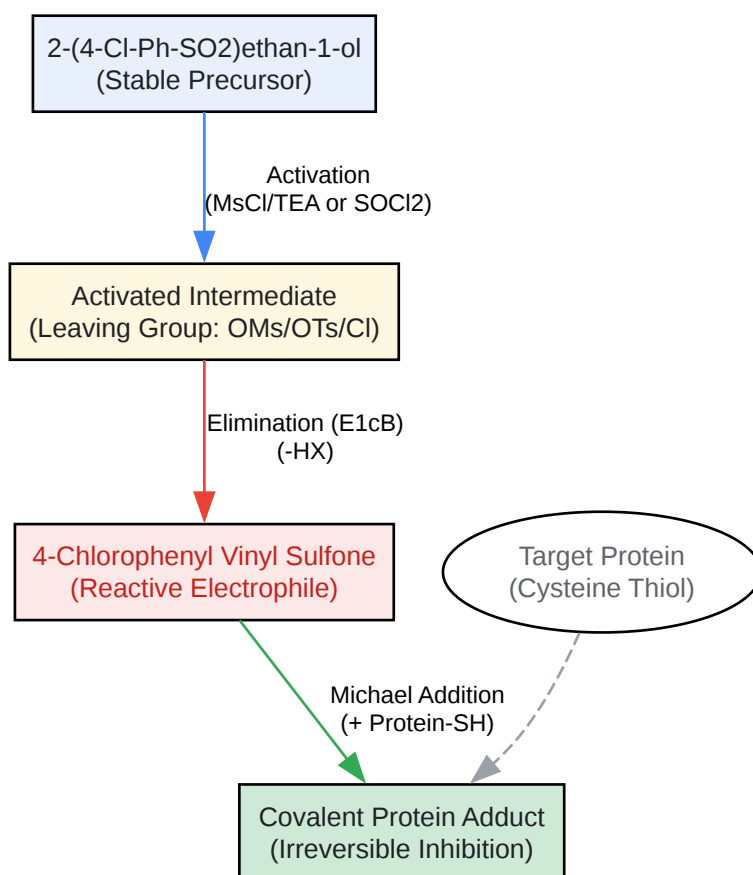
Part 3: Mechanistic Utility – The "Masked" Vinyl Sulfone

In drug development and chemical biology, vinyl sulfones are potent covalent inhibitors that target Cysteine residues. However, they are often too reactive for direct storage or systemic delivery.

2-(4-Chlorobenzenesulfonyl)ethan-1-ol acts as a pro-drug/pro-reagent. The

-hydroxy group renders the molecule stable. It requires a specific activation step (conversion of -OH to a leaving group) followed by base-mediated elimination to generate the pharmacophore.

Mechanism Diagram: Activation & Cysteine Targeting



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Figure 2: The "Safety Catch" mechanism. The stable alcohol is activated to a leaving group, allowing base-promoted elimination to the reactive vinyl sulfone, which then covalently modifies the target.

Experimental Application: Generating the Vinyl Sulfone In Situ

To generate the reactive species for protein labeling or synthesis:

- **Activation:** Dissolve CAS 35847-95-1 in dry DCM. Add Triethylamine (2.0 eq) and Methanesulfonyl Chloride (MsCl, 1.1 eq) at 0°C.
- **Elimination:** The mesylate intermediate often eliminates spontaneously under these conditions or upon slight warming, yielding 4-chlorophenyl vinyl sulfone.

- Trapping: If a nucleophile (e.g., a thiol-containing peptide) is present, it will undergo Michael addition immediately.

Part 4: Applications in Drug Development[6]

Covalent Fragment Screening

Researchers use this scaffold to design Targeted Covalent Inhibitors (TCIs). The 4-chlorophenyl group provides lipophilicity and π -stacking potential, while the sulfone ensures strong electron-withdrawing character, activating the vinyl group (once formed) for rapid reaction with non-catalytic cysteines.

Proteomic Probes

The compound is used to synthesize activity-based probes (ABPs). The chlorine atom at the para position can be substituted (via Pd-catalyzed cross-coupling) to attach fluorophores or biotin tags before the vinyl sulfone is unmasked.

Functional Materials

In polymer chemistry, this derivative serves as a cross-linker. The stability of the alcohol form allows it to be blended into polymer mixtures and "cured" (cross-linked) only when heat or base is applied to trigger vinyl sulfone formation.

Part 5: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).
- Specific Risk: While the alcohol (CAS 35847-95-1) is relatively stable, it is a precursor to an alkylating agent. Avoid contact with strong bases which may generate the vinyl sulfone in situ.
- Storage: Store in a cool, dry place. Keep away from strong oxidizing agents and acid chlorides.
- Disposal: Incineration in a chemical combustor equipped with a scrubber (to handle SO_x and HCl emissions).

References

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- Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl sulfones: synthetic preparations and medicinal chemistry applications. Med. Res. Rev., 26(6), 793-814. (Review of vinyl sulfone mechanism).

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